REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([C:5](=[CH:6][c:7]1[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)[C:17]#[N:18])=[O:19].[cH:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][c:7]1[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12)[C:17]#[N:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C#N)=Cc1cccc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)Cc1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |